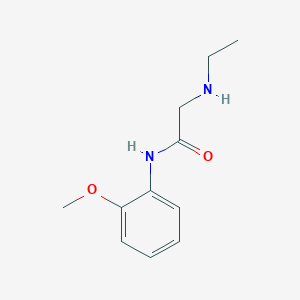

2-(ethylamino)-N-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

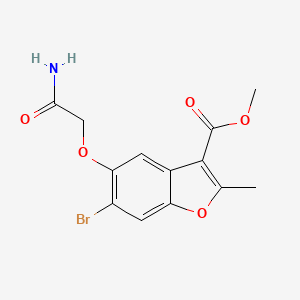

Description

2-(Ethylamino)-N-(2-methoxyphenyl)acetamide, also known as EMEA, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It is a small molecule with a molecular weight of 191.27 g/mol and a molecular formula of C10H15NO2. As a synthetic compound, it is used in the laboratory to study the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.

Scientific Research Applications

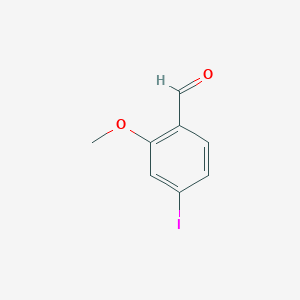

Herbicide Metabolism and Environmental Impact

One area of research involves understanding the metabolism and environmental impact of chloroacetamide herbicides, which share structural similarities with 2-(ethylamino)-N-(2-methoxyphenyl)acetamide. Studies have focused on the metabolic pathways of these herbicides in human and rat liver microsomes, elucidating complex metabolic activation pathways that lead to DNA-reactive compounds. Such research contributes to our knowledge of the potential carcinogenicity of these compounds and their intermediates, such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), and the role of cytochrome P450 isoforms in their metabolism (Coleman et al., 2000).

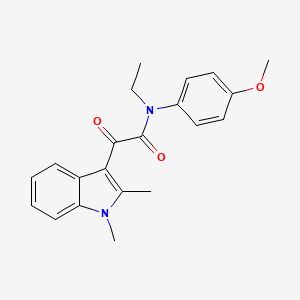

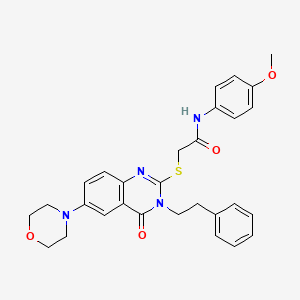

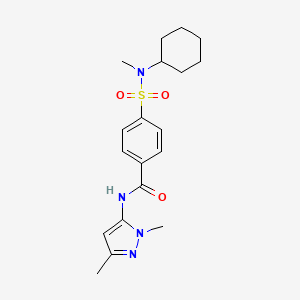

Pharmaceutical Applications and Drug Design

The compound's structural motif is also of interest in the design and synthesis of inhibitors for specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is a target for antidiabetic drug development. Research has shown that derivatives of this compound exhibit inhibitory activity against PTP1B, highlighting their potential as scaffolds for developing new therapeutic agents (Saxena et al., 2009).

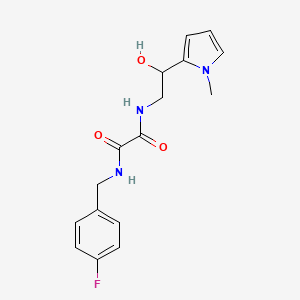

Analytical Chemistry and Material Science

In the realm of analytical chemistry and material science, studies have explored different spatial orientations of amide derivatives on anion coordination, revealing insights into molecular geometries and self-assembly processes. This research provides foundational knowledge for developing new materials and understanding molecular interactions (Kalita & Baruah, 2010).

Biodegradation and Environmental Remediation

Research into the biodegradation of related compounds, such as acetochlor, by newly isolated bacteria, offers promising avenues for environmental remediation. Identifying bacterial strains capable of degrading chloroacetamide herbicides and elucidating their metabolic pathways can inform strategies to mitigate environmental contamination. These studies contribute to our understanding of microbial degradation processes and the potential for bioremediation of pesticide residues in the environment (Wang et al., 2015).

properties

IUPAC Name |

2-(ethylamino)-N-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-6-4-5-7-10(9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJULYUFRVVVJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(2-chloropyridin-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2841194.png)

![3-benzyl-6-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2841197.png)

![9-cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841201.png)

![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid](/img/structure/B2841202.png)

![4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2841212.png)